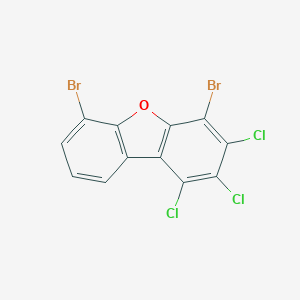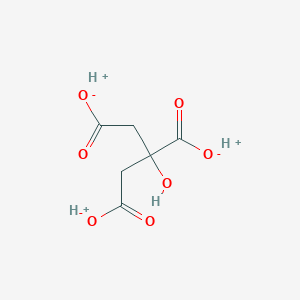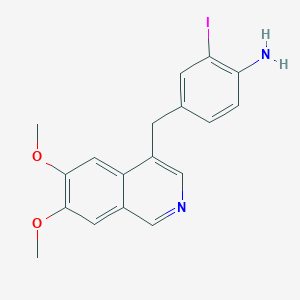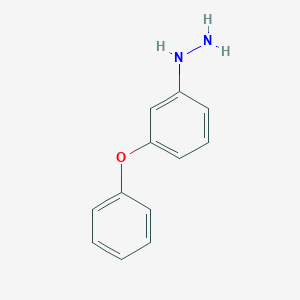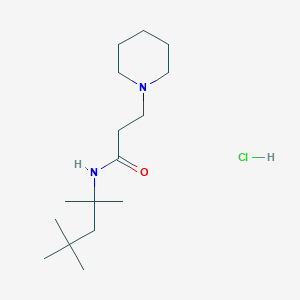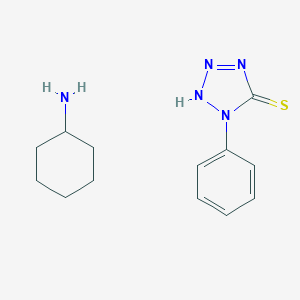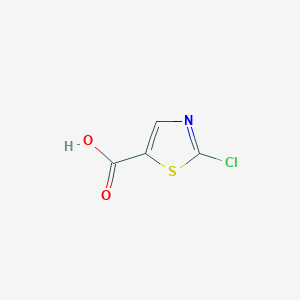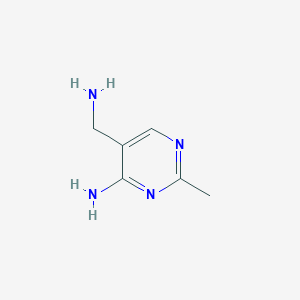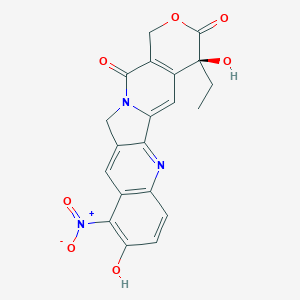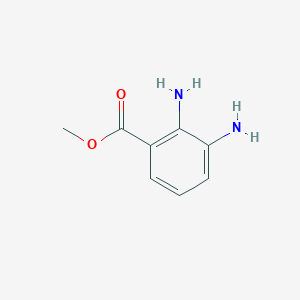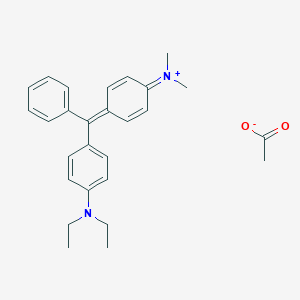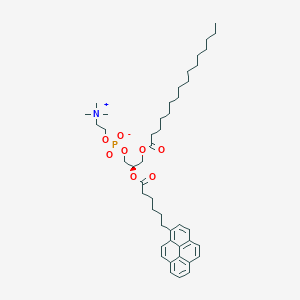
Pphpc
描述
Pphpc, also known as 1-palmitoyl-2-[6-(pyren-1-yl)]hexanoyl-sn-glycero-3-phosphocholine, is a phospholipid derivative. It is a synthetic compound used primarily in biochemical research to study membrane dynamics and protein-lipid interactions. This compound is notable for its ability to incorporate into lipid bilayers, making it a valuable tool for investigating the behavior of biological membranes.
准备方法
Synthetic Routes and Reaction Conditions: Pphpc is synthesized through a multi-step process involving the esterification of glycerophosphocholine with palmitic acid and a pyrene-labeled fatty acid. The synthesis typically involves the following steps:
Esterification: Glycerophosphocholine is esterified with palmitic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Pyrene Labeling: The resulting product is then reacted with a pyrene-labeled fatty acid, such as 6-(pyren-1-yl)hexanoic acid, under similar esterification conditions.
Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial production would involve scaling up the esterification reactions and optimizing the conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Pphpc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized lipid products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphocholine.
Substitution: this compound can participate in substitution reactions where the pyrene moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.
Hydrolysis: Phospholipase enzymes such as phospholipase A2.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Oxidized phospholipids.
Hydrolysis: Palmitic acid, pyrene-labeled fatty acid, and glycerophosphocholine.
Substitution: Modified phospholipids with different functional groups.
科学研究应用
Pphpc has a wide range of applications in scientific research:
Chemistry: Used to study lipid-lipid and lipid-protein interactions in model membrane systems.
Biology: Employed in the investigation of membrane dynamics and the role of lipids in cellular processes.
Medicine: Utilized in the development of drug delivery systems and the study of lipid-related diseases.
Industry: Applied in the formulation of liposomal drug delivery systems and cosmetic products.
作用机制
Pphpc exerts its effects by incorporating into lipid bilayers and altering their physical properties. The pyrene moiety allows for the visualization of membrane dynamics using fluorescence spectroscopy. This compound can interact with membrane proteins, affecting their function and localization. The compound’s ability to modulate membrane fluidity and curvature is crucial for its role in studying membrane-associated processes.
相似化合物的比较
Pphpc is unique due to its pyrene label, which provides a fluorescent probe for studying membrane dynamics. Similar compounds include:
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A common phospholipid used in membrane studies but lacks the fluorescent label.
1-palmitoyl-2-[6-(anthracen-9-yl)]hexanoyl-sn-glycero-3-phosphocholine: Similar to this compound but with an anthracene label instead of pyrene, offering different fluorescence properties.
This compound stands out for its specific use in fluorescence-based studies of membrane dynamics, making it a valuable tool in biochemical research.
属性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSSRHTYLXAJFX-VQJSHJPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908531 | |
| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103625-33-8 | |
| Record name | 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond its use in studying enzyme activity, are there other applications for PPHPC?
A: Yes, this compound, or more specifically, polypropylene fiber-reinforced high-performance concrete (this compound), finds applications in material science. Research has investigated the impact of high temperatures on the pore structure of this compound. [] Findings show that incorporating polypropylene fibers into high-performance concrete enhances its resistance to high temperatures, improving its overall structural integrity and durability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


